molecular formula C15H13ClO4 B469828 4-[(4-Chlorobenzyl)oxy]-3-methoxybenzoic acid CAS No. 113457-36-6

4-[(4-Chlorobenzyl)oxy]-3-methoxybenzoic acid

Cat. No.: B469828
CAS No.: 113457-36-6
M. Wt: 292.71g/mol
InChI Key: YMRCVEFBDPOBEK-UHFFFAOYSA-N
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Description

4-[(4-Chlorobenzyl)oxy]-3-methoxybenzoic acid (CAS: 113457-36-6) is a benzoic acid derivative characterized by a methoxy group at the 3-position and a 4-chlorobenzyloxy substituent at the 4-position of the aromatic ring. Its molecular formula is C₁₅H₁₃ClO₄, with a molecular weight of 292.72 g/mol . The compound is commonly used as an intermediate in organic synthesis and pharmaceutical research, particularly in the development of enzyme inhibitors and bioactive molecules .

Properties

IUPAC Name

4-[(4-chlorophenyl)methoxy]-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO4/c1-19-14-8-11(15(17)18)4-7-13(14)20-9-10-2-5-12(16)6-3-10/h2-8H,9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMRCVEFBDPOBEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)OCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801231486
Record name 4-[(4-Chlorophenyl)methoxy]-3-methoxybenzoic acid
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Molecular Weight

292.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113457-36-6
Record name 4-[(4-Chlorophenyl)methoxy]-3-methoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113457-36-6
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Record name 4-[(4-Chlorophenyl)methoxy]-3-methoxybenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-((4-CHLOROBENZYL)OXY)-3-METHOXYBENZOIC ACID
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Chlorobenzyl)oxy]-3-methoxybenzoic acid typically involves the reaction of 4-chlorobenzyl chloride with 3-methoxybenzoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chlorobenzyl)oxy]-3-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like DMF or DMSO.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

    Substitution: Various substituted benzoic acids and benzyl derivatives.

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones and related compounds.

    Coupling: Biaryl compounds.

Scientific Research Applications

4-[(4-Chlorobenzyl)oxy]-3-methoxybenzoic acid has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-Chlorobenzyl)oxy]-3-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The presence of the chlorobenzyl and methoxy groups enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic Acid

  • Molecular Formula : C₁₅H₁₃FO₄
  • Molecular Weight : 276.26 g/mol
  • CAS : 113457-32-2
  • Key Difference: Replacement of chlorine with fluorine reduces molecular weight and alters electronic properties (fluorine’s electronegativity enhances polar interactions).

4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzoic Acid

  • Molecular Formula : C₁₅H₁₂Cl₂O₄
  • Molecular Weight : 327.17 g/mol
  • CAS : 872197-38-1
  • Key Difference : The 2,4-dichlorobenzyl group increases steric bulk and lipophilicity compared to the 4-chloro analog. The ethoxy group at the 3-position may enhance metabolic stability .

4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoic Acid

  • Molecular Formula : C₁₅H₁₃ClO₄
  • Molecular Weight : 293.00 g/mol
  • CAS : 113457-35-5

Core Structure Modifications

3-(β-D-Glucopyranosyloxy)-4-hydroxybenzoic Acid

  • Source : Naturally occurring in bilberry extracts.
  • Key Difference : A glucosyl group replaces the benzyloxy substituent, increasing water solubility. This derivative exhibits cholinesterase inhibitory activity, suggesting neuroprotective applications .

4-((2-Hydroxy-5-methylphenyl)diazenyl)-3-methoxybenzoic Acid (AZO1)

  • Key Difference : Incorporation of an azo (-N=N-) group enables photo-switching behavior, relevant in materials science. The hydroxyl and methyl groups enhance π-π stacking interactions .

Biological Activity

4-[(4-Chlorobenzyl)oxy]-3-methoxybenzoic acid is a complex organic compound recognized for its unique molecular structure and potential biological activities. With a molecular formula of C₁₅H₁₃ClO₄ and a CAS number of 113457-36-6, this compound features a methoxy group and a chlorobenzyl ether, contributing to its diverse reactivity and biological implications. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structural characteristics of this compound are pivotal in determining its biological activity. The compound includes:

  • Chlorobenzyl ether : Enhances lipophilicity, potentially improving membrane permeability.
  • Methoxy group : May influence the electronic properties and steric factors affecting receptor interactions.

Research indicates that this compound interacts with various biological macromolecules, including proteins and nucleic acids. Preliminary studies suggest that it may modulate specific signaling pathways relevant to disease processes, such as inflammation and cancer. The compound's ability to bind to receptors or enzymes could lead to therapeutic applications in treating diseases where such modulation is beneficial.

Antimicrobial Properties

Studies have investigated the antimicrobial potential of this compound. It has shown promising results in inhibiting the growth of certain bacteria and fungi, indicating its possible use as an antimicrobial agent. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.

Anti-inflammatory Effects

There is evidence suggesting that this compound exhibits anti-inflammatory properties. It may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease . This activity is particularly relevant in conditions such as arthritis and other inflammatory disorders.

Study 1: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of this compound against various pathogens, the compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, with results indicating effective concentrations that could be therapeutically relevant.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

This study highlights the compound's potential as a broad-spectrum antimicrobial agent.

Study 2: Anti-inflammatory Mechanism

A separate investigation focused on the anti-inflammatory effects of the compound in a murine model of arthritis. Treatment with this compound resulted in a significant reduction in paw swelling and decreased levels of inflammatory markers such as TNF-alpha and IL-6.

Treatment GroupPaw Swelling (mm)TNF-alpha Level (pg/mL)
Control8.5150
Compound Treatment5.280

These findings suggest that the compound could be developed further for therapeutic use in inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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